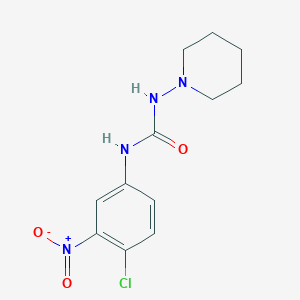

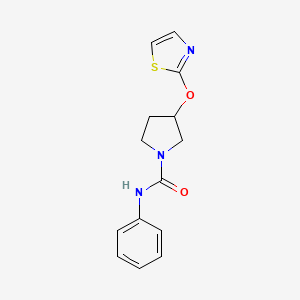

![molecular formula C12H8FN3O2 B3010336 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 672925-14-3](/img/structure/B3010336.png)

4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a derivative of isoxazolo[5,4-d]pyrimidine, which is a heterocyclic compound. The structure of this compound suggests that it may possess interesting chemical and biological properties due to the presence of the isoxazolo[5,4-d]pyrimidine core and the fluorophenoxy substituent.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a microwave-assisted cyclocondensation reaction followed by formylation using Vilsmeyer-Haack reagent . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide includes a condensation step followed by cyclisation and saponification . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using NMR measurements and X-ray diffraction analysis . For the compound , similar analytical techniques would likely be used to determine the regioselectivity of the reactions and to confirm the final structure.

Chemical Reactions Analysis

Isoxazolo[5,4-d]pyrimidines can undergo various chemical reactions. For example, 4-hydroxyisoxazolo[5.4-d]pyrimidines can be converted to 4-chloro analogues, which can then react with ammonia or amines to yield amino derivatives . This suggests that the 4-(4-Fluorophenoxy) substituent in the compound of interest may also allow for further functionalization through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like isoxazolo[5,4-d]pyrimidines are influenced by their molecular structure. For example, pyrazolo[1,5-a]pyrimidines have been shown to exhibit fluorescence, which can be enhanced by substituents that increase intramolecular charge transfer (ICT) . The presence of a fluorophenoxy group in this compound may similarly affect its photophysical properties, potentially making it useful as a fluorescent probe.

科学的研究の応用

Photophysical Characterization

Research has been conducted on derivatives of new heterocyclic systems like pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, which are synthesized from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. These derivatives, including those related to 4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, have been studied for their photophysical properties using UV/VIS absorption and fluorescence emission spectroscopy. Some derivatives have shown strong fluorescence intensity, making them of interest in photophysical applications (Ebrahimpour et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds. For instance, in the study of pyrazoles, derivatives of 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides were synthesized and evaluated for their biological properties like antioxidant and anti-inflammatory activities. This indicates the compound's utility in creating new molecular structures with potential therapeutic applications (Thangarasu et al., 2019).

Development of Herbicides

Research has also explored the use of related pyrazolo[3,4-d]pyrimidine-4-one derivatives in the development of herbicides. These compounds have demonstrated good inhibition activities against certain plant species, suggesting potential applications in agriculture and weed control (Luo et al., 2017).

Antifungal Activity

Compounds derived from the thiazolo[4,5-d]pyrimidine group, which are structurally related to this compound, have been synthesized and tested for antifungal activity. Some of these compounds have shown potent inhibitory activity against various fungal strains, pointing to their potential use in antifungal drug development (Chhabria et al., 2011).

Inhibition of Human and Rat Dihydroorotate Dehydrogenase

Studies have demonstrated that isoxazol derivatives, similar to this compound, can inhibit human and rat dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This inhibition can affect pyrimidine nucleotide pools, which are essential for immune cell functions, indicating potential applications in immunosuppression (Knecht & Löffler, 1998).

Anti-Inflammatory and Analgesic Agents

The compound has been used in the synthesis of novel pyrimidine derivatives with potential as anti-inflammatory and analgesic agents. This research highlights the compound's role in developing new pharmaceuticals for pain and inflammation management (Muralidharan et al., 2019).

Synthesis of Functional Fluorophores

3-Formylpyrazolo[1,5-a]pyrimidines, synthesized through a process involving compounds similar to this compound, have been used as intermediates for creating novel functional fluorophores. These fluorophores show promise in applications like fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound like “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” would depend on its specific structure and the conditions under which it is handled. For example, the compound “4-(4-Fluorophenoxy)phenylacetic acid” is classified as harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .

将来の方向性

The development of new pyrimidine derivatives with enhanced biological activity is an active area of research. The introduction of fluorine atoms to heterocyclic nitrogen systems often improves their physical, chemical, and biological properties . Future research could focus on synthesizing new “4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine” derivatives and testing their biological activity.

作用機序

Target of Action

Pyrimidine derivatives have been known to exhibit anticancer activity by inhibiting protein kinases . Protein kinases are crucial enzymes that regulate various cellular processes, including cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives, due to their resemblance with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Pyrimidine and its derivatives play a vital role in various biological procedures, including cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The pathways for the synthesis of nucleotides in plant cells are similar to those found in animals and microorganisms .

Pharmacokinetics

Pyrazolo[3,4-d]pyrimidines have been studied for their anticancer evaluation and pharmacokinetics . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrimidine derivatives have been known to exhibit significant anticancer activity .

生化学分析

Biochemical Properties

4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, as a pyrimidine derivative, may interact with various enzymes, proteins, and other biomolecules. Pyrimidine derivatives have shown diverse biological potential, including inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

Pyrimidine derivatives have been known to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Molecular Mechanism

Pyrimidine derivatives have been reported to inhibit protein kinases, which could suggest a potential mechanism of action

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine metabolism is a well-studied area, and pyrimidines are involved in several metabolic pathways, including the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides .

Transport and Distribution

The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of proteins and other molecules can be influenced by factors such as targeting signals and post-translational modifications .

特性

IUPAC Name |

4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJGBNSNGRANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

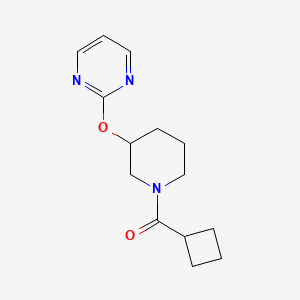

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

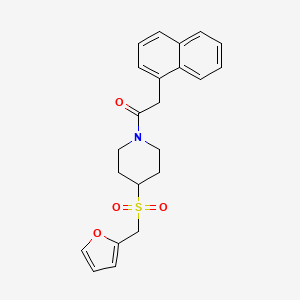

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

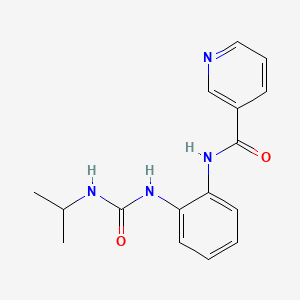

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)